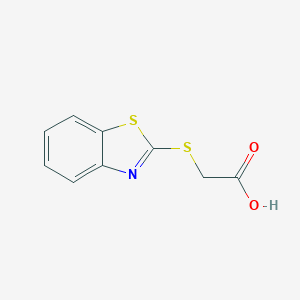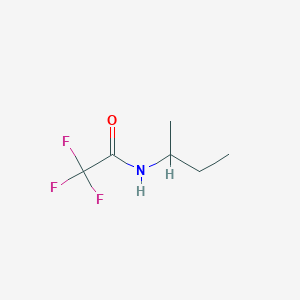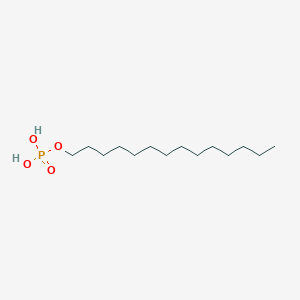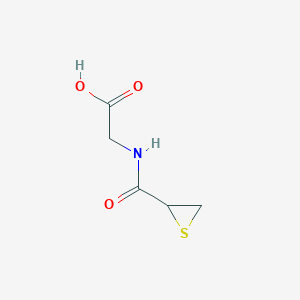
2-(Thiirane-2-carbonylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiirane-2-carbonylamino)acetic acid, also known as TCAA, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. TCAA is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and metabolism.
Wirkmechanismus
The exact mechanism of action of 2-(Thiirane-2-carbonylamino)acetic acid is not yet fully understood. However, studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemische Und Physiologische Effekte
2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a range of biochemical and physiological effects. Studies have shown that 2-(Thiirane-2-carbonylamino)acetic acid can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(Thiirane-2-carbonylamino)acetic acid has also been shown to reduce oxidative stress and increase the activity of antioxidant enzymes. Additionally, 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(Thiirane-2-carbonylamino)acetic acid in lab experiments is its low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one of the limitations of using 2-(Thiirane-2-carbonylamino)acetic acid is its instability in acidic conditions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Thiirane-2-carbonylamino)acetic acid. One area of interest is in the development of new drugs and therapies for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders. Another area of interest is in the study of 2-(Thiirane-2-carbonylamino)acetic acid's mechanism of action and its interactions with other compounds. Additionally, there is potential for the development of new methods for the synthesis of 2-(Thiirane-2-carbonylamino)acetic acid that could improve its stability and increase its potential applications.
In conclusion, 2-(Thiirane-2-carbonylamino)acetic acid is a promising compound that has potential applications in a range of scientific research fields. Its anti-inflammatory and antioxidant properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
2-(Thiirane-2-carbonylamino)acetic acid can be synthesized through a multi-step process starting with the reaction of cysteine with chloroacetic acid to form cysteine chloroethyl ester. This intermediate compound is then reacted with thiourea in the presence of a base to form 2-(thioureido)ethyl chloroacetate. The final step involves the cyclization of 2-(thioureido)ethyl chloroacetate with sodium hydroxide to form 2-(Thiirane-2-carbonylamino)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(Thiirane-2-carbonylamino)acetic acid has been found to have potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs and therapies. 2-(Thiirane-2-carbonylamino)acetic acid has been shown to have anti-inflammatory and antioxidant properties, which makes it a promising candidate for the treatment of a range of diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
125347-31-1 |
|---|---|
Produktname |
2-(Thiirane-2-carbonylamino)acetic acid |
Molekularformel |
C5H7NO3S |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
2-(thiirane-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)1-6-5(9)3-2-10-3/h3H,1-2H2,(H,6,9)(H,7,8) |
InChI-Schlüssel |
RLFNRVCWYKHWDD-UHFFFAOYSA-N |
SMILES |
C1C(S1)C(=O)NCC(=O)O |
Kanonische SMILES |
C1C(S1)C(=O)NCC(=O)O |
Synonyme |
Glycine, N-(thiiranylcarbonyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



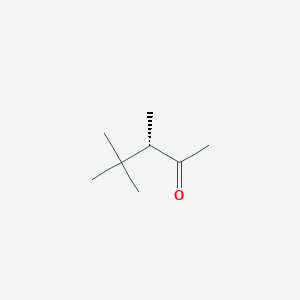
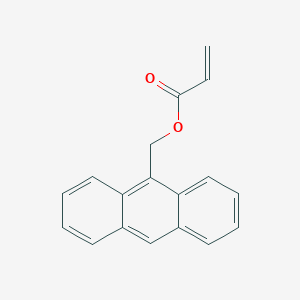
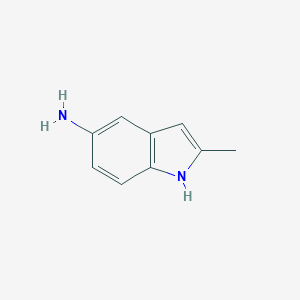
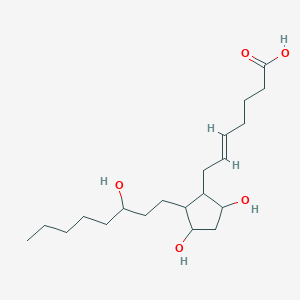
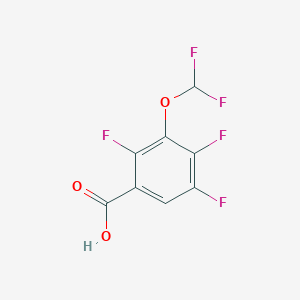
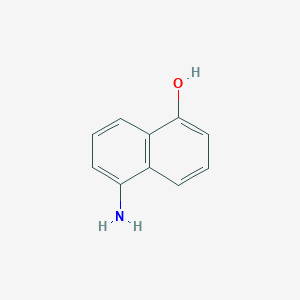
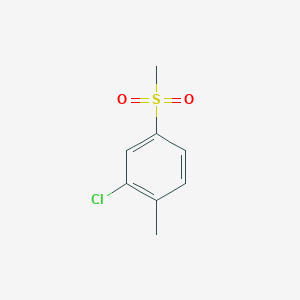
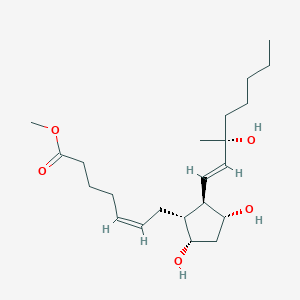
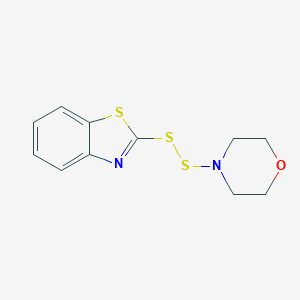
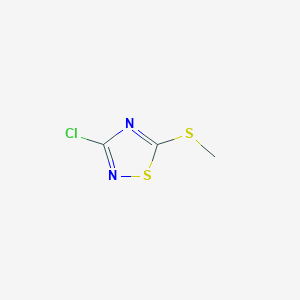
![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)
